REACTION_CXSMILES
|
[BH4-].[Na+].[Cl-].[CH2:4]([N+:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O>CCO>[CH2:4]([N:11]1[CH2:12][CH:13]=[C:14]([C:17]([F:20])([F:18])[F:19])[CH2:15][CH2:16]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
1-benzyl-4-trifluoromethylpyridinium chloride
|
Quantity
|
14.48 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+]1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1.5 hours at 14° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for another 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
3.60 minutes (method B)
|
Duration
|
3.6 min
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(=CC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |